[2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid
Overview
Description
[2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid: . This compound is characterized by the presence of a methoxy group and a trifluoromethoxy group attached to a phenoxyacetic acid backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid typically involves the reaction of [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol with a suitable acetic acid derivative under controlled conditions . The reaction conditions often include the use of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: [2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, [2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating derivatives with specific properties.
Biology and Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which [2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and trifluoromethoxy groups may enhance the compound’s binding affinity and specificity for these targets, leading to desired biological or chemical effects.
Comparison with Similar Compounds
- [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol
- 2-Methoxy-5-(trifluoromethoxy)benzoic acid
- 2-Methoxy-5-(trifluoromethyl)aniline
Uniqueness: Compared to similar compounds, [2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid is unique due to its combination of methoxy and trifluoromethoxy groups attached to a phenoxyacetic acid backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethoxy)phenoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O5/c1-16-7-3-2-6(18-10(11,12)13)4-8(7)17-5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVAXAMSBJCSDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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